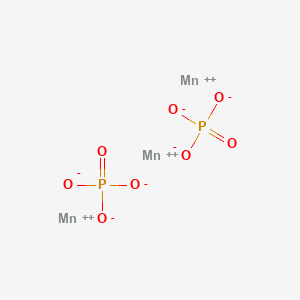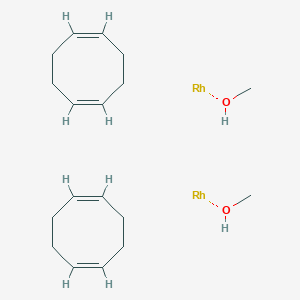
Methoxy(cyclooctadiene)rhodium(I) dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Rhodium(I) complexes, such as those containing 1,5-cyclooctadiene (COD), are typically synthesized from rhodium chloride dimer precursors through reactions with appropriate ligands. These complexes, including methoxy(cyclooctadiene)rhodium(I), are often synthesized under specific conditions, such as controlled temperature and atmosphere, to ensure the integrity of the sensitive metal-ligand bonds and to optimize yields (Das, Chutia, & Dutta, 2002).
Molecular Structure Analysis
The structure of methoxy(cyclooctadiene)rhodium(I) complexes can vary, but typically, rhodium exhibits square-planar or slightly distorted square-planar coordination geometry. These complexes are often characterized by X-ray diffraction, NMR, and IR spectroscopy to determine the precise arrangement of atoms around the rhodium center and the nature of its bonding to the ligands. For example, complexes with cyclooctadiene ligands have been shown to maintain a square-planar geometry around the rhodium center (Karabıyık, Kilinçarslan, Aygün, Çetinkaya, & Büyükgüngör, 2006).
Chemical Reactions and Properties
Methoxy(cyclooctadiene)rhodium(I) dimer participates in a variety of chemical reactions, primarily acting as a catalyst. These reactions include carbonylation, where methanol is converted to acetic acid and methyl acetate in the presence of carbon monoxide. The methoxy groups in these complexes can influence the catalytic activity by altering the electronic and steric environment around the rhodium center, thereby affecting the reaction rates and product selectivity (Das, Chutia, & Dutta, 2002).
Wissenschaftliche Forschungsanwendungen
Catalytic Efficiency in Carbonylation Reactions
Rhodium(I) complexes, including those with cyclooctadiene, have been utilized for the efficient carbonylation of methanol to acetic acid and methyl acetate, showcasing higher efficiency than the industrially used species [Rh(CO)2I2]- (Das, Chutia, & Dutta, 2002).
Synthesis of Derivatized, Dimeric, and Ring-Substituted Complexes
Research has detailed the synthesis of rhodium and iridium dimers with modified ligands, demonstrating the potential for producing derivatized dimers with notable antimicrobial activity (Brown, Ressegue, & Merola, 2016).
Advancements in Asymmetric Hydrogenation
Chiral 1,5-cyclooctadiene rhodium(I) cationic complexes have been synthesized for use in asymmetric hydrogenation, highlighting their efficiency in producing high enantioselectivity (Drommi, Micalizzi, & Arena, 2014).
Influence on Catalysis by Stable Rhodium Pair Sites
Stable rhodium pair sites on MgO, derived from Rh2(μ-OMe)2(COD)2, have been investigated, showing significant catalytic properties for ethylene hydrogenation and facilitating H2 dissociation markedly faster than single-site rhodium (Guan & Gates, 2018).
Exploration in Carbonylative Addition Reactions
The carbonylative addition of arylboronic acids to terminal alkynes has been facilitated by chloro(1,5-cyclooctadiene)rhodium(I) dimer, representing a novel catalytic precursor for producing (E)-α,β-unsaturated ketones under mild conditions without the need for additional phosphine ligands (Dheur, Sauthier, Castanet, & Mortreux, 2007).
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;methanol;rhodium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/b2*2-1-,8-7-;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWHNWXNMGGKE-MIXQCLKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2Rh2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy(cyclooctadiene)rhodium(I) dimer | |
CAS RN |
12148-72-0 |
Source


|
| Record name | Di-mu-methoxobis(1,5-cyclooctadiene)dirhodium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


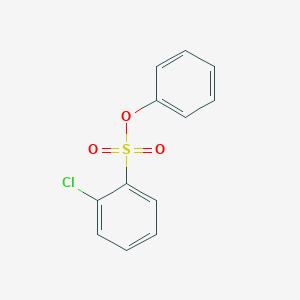
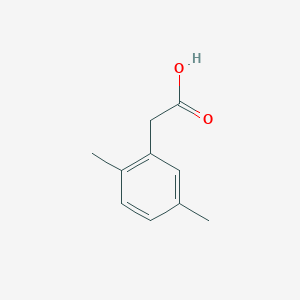






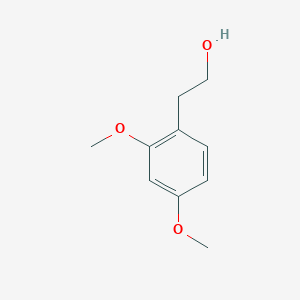
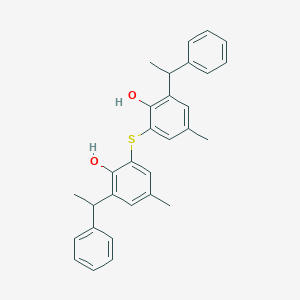
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)
